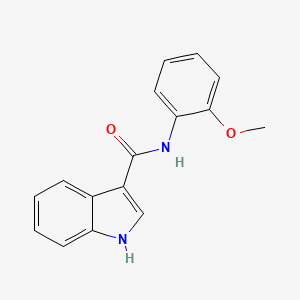

N-(2-甲氧苯基)-1H-吲哚-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

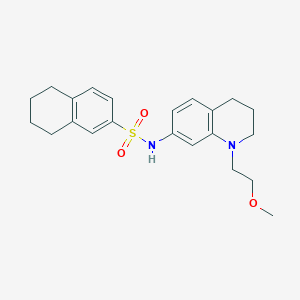

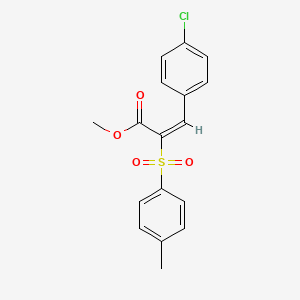

“N-(2-methoxyphenyl)-1H-indole-3-carboxamide” is a complex organic compound. Based on its name, it likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of precursors with different amines in the presence of suitable catalysts and conditions . For example, Schiff base derivatives have been synthesized from reactions involving precursors, demonstrating the feasibility of generating complex structures through condensation reactions .Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” has been studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .Chemical Reactions Analysis

Compounds similar to “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.科学研究应用

催化和选择性偶联

N-(2-甲氧苯基)-1H-吲哚-3-甲酰胺及其衍生物已被研究用于催化,特别是在选择性偶联反应中。Rh(III)催化的N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸的选择性偶联展示了一种温和而高效的方法来形成多种产物,展示了选择性的C-C和C-C/C-N键形成。这一过程突出了该化合物在通过C-H活化和亲电加成促进复杂化学反应中的效用,扩大了合成化学的范围 (Jing Zheng 等人,2014).

抗癌特性

与N-(2-甲氧苯基)-1H-吲哚-3-甲酰胺相关的化合物,如吲哚-3-甲醇(I3C)及其衍生物,在癌症化疗中已显示出前景。这些存在于十字花科蔬菜中的化合物与抗癌活性有关。I3C及其代谢物双(3'-吲哚基)甲烷(DIM),以及合成类似物,在各种癌细胞系和肿瘤中诱导一系列抗癌反应,包括生长抑制、细胞凋亡和抗血管生成活性。这些作用是通过涉及多种信号通路和调节核受体的复杂机制介导的,突出了该化合物作为多靶点抗癌药物的潜力 (S. Safe 等人,2008).

新型衍生物的合成

研究还集中于合成N-(2-甲氧苯基)-1H-吲哚-3-甲酰胺的新型衍生物用于各种应用。例如,已经报道了从2-甲基吲哚-3-乙酸及其5-甲氧基衍生物合成新型吲哚-苯并咪唑衍生物。这些衍生物是在高温条件下合成的,展示了创造具有独特性质的新化合物的多功能性和潜力,以用于药物化学及其他领域的进一步研究和应用 (Xin-ying Wang 等人,2016).

C-H官能化

Cp*Co(III)催化的N-甲氧酰胺与炔二酮的C-H官能化级联反应合成吲哚烷骨架是另一个重要的应用。这一过程展示了广泛的官能团耐受性和优异的收率,突出了该化合物在促进动力学相关的C-H键活化中具有优异的非对映选择性的作用。这一应用强调了该化合物在有机合成中的潜力,能够在氧化还原中性条件下开发复杂的分子结构 (L. N. Chavan 等人,2017).

作用机制

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their function .

Mode of Action

The exact mode of action of N-(2-methoxyphenyl)-1H-indole-3-carboxamide is not well-documentedRelated compounds have been shown to induce changes in cellular structures and functions .

Biochemical Pathways

Similar compounds have been reported to influence various metabolic pathways .

Pharmacokinetics

Related compounds have been shown to exhibit certain pharmacokinetic properties, such as metabolic stability and solubility .

Result of Action

Related compounds have been shown to induce changes in cellular structures and functions, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-methoxyphenyl)-1H-indole-3-carboxamide. For instance, the compound’s metabolism can be influenced by enzymes such as Cytochrome P450, which can be affected by various environmental factors .

安全和危害

未来方向

The development of new drugs and the identification of new targets are urgently needed due to the adverse side effects and drug resistance of currently available treatments. Therefore, compounds like “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” could potentially be explored for their therapeutic potential .

属性

IUPAC Name |

N-(2-methoxyphenyl)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-15-9-5-4-8-14(15)18-16(19)12-10-17-13-7-3-2-6-11(12)13/h2-10,17H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFDFZJLNWVOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol](/img/structure/B2915761.png)

![N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide](/img/structure/B2915772.png)

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)